N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves Stille or Suzuki-type couplings followed by chemical or electrochemical polymerization . These processes lead to the formation of microporous polymer networks (MPNs) with high BET surface areas .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of thiophene-based monomers involves Stille- or Suzuki-type couplings followed by chemical or electrochemical polymerization .Scientific Research Applications
Pheromonal Odorant in Pig Estrus Control
N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a closely related compound to the one , has been utilized as a pig pheromonal odorant. This synthesized molecule advanced pig estrus by approximately 11.3 days, indicating its potential to enhance pig reproduction efficiency (박창식 et al., 2009).
Synthesis of Oxalamides
A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially apply to the synthesis of similar oxalamides, including the one (Mamedov et al., 2016).
Morpholino Amide Conversion
The treatment of N-morpholino amides, closely related to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, with various reagents, yields solid zinc enolates with enhanced air and moisture stability, which can undergo catalyzed cross-couplings. This suggests potential applications in the synthesis of complex organic molecules (Chen et al., 2017).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally similar, demonstrate potent antifungal activities against various fungi species, including Candida and Aspergillus species (Bardiot et al., 2015).
Novel Organocatalytic Reactions
The use of 1,3,2-diazaphospholidine series, which includes structures similar to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, has been reported in organo- and metallocatalysis, indicating the potential for these compounds in catalytic processes (Gavrilov et al., 2019).
Future Directions
properties
IUPAC Name |
N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-2-4-16-14(19)15(20)17-10-13(12-3-9-22-11-12)18-5-7-21-8-6-18/h2-3,9,11,13H,1,4-8,10H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYGGBXEVHSMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide |
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